Home > Products > Catalysts and Ligands P98 > Deferasirox iron complex
Deferasirox iron complex - 554445-58-8

Deferasirox iron complex

Catalog Number: EVT-1488272
CAS Number: 554445-58-8
Molecular Formula: C44H40FeK3N6O12+
Molecular Weight: 1018.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deferasirox iron complex is a pharmaceutical compound primarily utilized as an iron chelator to manage chronic iron overload conditions, particularly in patients receiving long-term blood transfusions. This compound is significant for its ability to bind excess iron in the body, thereby facilitating its excretion and reducing associated health risks such as organ damage and failure. Deferasirox is classified as a small molecule and is recognized for its tridentate ligand structure, which allows it to effectively bind ferric iron (Fe³⁺).

Source

Deferasirox was first approved by the United States Food and Drug Administration in November 2005 and has since been recognized globally, including by the European Medicines Agency. It is marketed under various brand names, including Exjade and Jadenu. The compound's development stemmed from the need for effective oral therapies to manage iron overload in patients with conditions like beta-thalassemia and sickle cell disease.

Classification
  • Type: Small Molecule
  • Therapeutic Category: Iron Chelator
  • Indications: Chronic iron overload due to blood transfusions, non-transfusion-dependent thalassemia syndromes, and elevated liver iron concentration.
Synthesis Analysis

The synthesis of deferasirox involves several critical steps that ensure the formation of its active tridentate ligand structure. The compound belongs to a novel class of N-substituted bis-hydroxyphenyl-triazole iron chelators.

Methods

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain hydroxyl and triazole functionalities.
  2. Chemical Reactions: Key reactions include condensation reactions that form the triazole ring, followed by functionalization to introduce hydroxyl groups.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized compound, ensuring high purity levels required for pharmaceutical applications.

Technical Details

The process requires careful control of reaction conditions (temperature, pH) to optimize yield and minimize by-products. Analytical methods such as HPLC-MS/MS are used to validate the synthesis and determine the limit of quantification for deferasirox in biological matrices like plasma.

Molecular Structure Analysis

Deferasirox has a well-defined molecular structure characterized by its tridentate ligand configuration, which enables it to effectively chelate iron ions.

Structure

  • Chemical Formula: C₁₁H₁₅N₃O₄
  • Molar Mass: 373.368 g/mol
  • 3D Structure: The compound's three-dimensional conformation plays a crucial role in its binding affinity for iron.

Data

  • Density: Approximately 1.4 g/cm³.
  • Solubility: Deferasirox exhibits solubility in organic solvents but has limited solubility in water, which influences its formulation as a tablet or suspension.
Chemical Reactions Analysis

Deferasirox undergoes specific chemical reactions upon administration that facilitate its function as an iron chelator.

Reactions

Technical Details

The stability of deferasirox-iron complexes has been studied under various physiological conditions, confirming its efficacy in removing excess iron from systemic circulation.

Mechanism of Action

The mechanism by which deferasirox operates involves several critical processes aimed at reducing iron overload.

Process

  1. Iron Binding: Deferasirox preferentially binds to ferric ions over other metals due to its high selectivity and affinity.
  2. Excretion Pathways: The formed deferasirox-iron complex is primarily eliminated through fecal and renal excretion routes.
  3. Physiological Impact: By reducing free iron levels, deferasirox mitigates oxidative stress and cellular damage associated with iron overload.

Data

Clinical studies indicate that deferasirox significantly reduces serum ferritin levels and liver iron concentrations over time, demonstrating its effectiveness in managing chronic iron overload conditions.

Physical and Chemical Properties Analysis

Deferasirox exhibits distinct physical and chemical properties that are relevant for its therapeutic application.

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Melting Point: Specific melting point data indicates stability under standard storage conditions.

Chemical Properties

  • pH Stability Range: Effective within a physiological pH range (approximately 6-8).
  • Bioavailability: Approximately 70%, indicating good absorption when administered orally.
  • Protein Binding: High protein binding affinity (>99%), which influences its pharmacokinetics.
Applications

Deferasirox is primarily used in clinical settings for managing chronic iron overload due to repeated blood transfusions in various hematological disorders such as:

  • Beta-Thalassemia
  • Sickle Cell Disease
  • Myelodysplastic Syndromes

In addition to these applications, ongoing research continues to explore the potential of deferasirox in treating other conditions related to iron dysregulation, emphasizing its role as a cornerstone therapy in managing iron overload syndromes effectively.

Chemical Characterization of Deferasirox Iron Complex

Molecular Structure and Stoichiometric Composition

The deferasirox iron complex (chemical name: deferasirox ferrate(III) tripotassium complex, CAS Registry Number: 554445-58-8) is formed by chelation between the tridentate ligand deferasirox (4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid) and ferric iron (Fe³⁺). The complex exhibits a well-defined 2:1 ligand-to-metal stoichiometry, where two deferasirox molecules coordinate one Fe³⁺ ion through oxygen and nitrogen donor atoms [2] [3] [4]. Each deferasirox molecule contributes phenolic oxygen, triazole nitrogen, and carboxylate oxygen atoms, forming an octahedral coordination geometry around the central Fe³⁺ ion [1] [7]. The molecular formula is C₄₂H₂₄FeN₆O₈•K₃, with a molecular weight of 913.84 g/mol [2] [6]. Potassium counterions (K⁺) balance the anionic charge of the [Fe(deferasirox)₂]³⁻ complex core, enhancing its aqueous solubility relative to the free ligand [6].

Table 1: Molecular Identity of Deferasirox Iron Complex

PropertyValue
CAS Registry Number554445-58-8
Molecular FormulaC₄₂H₂₄FeK₃N₆O₈
Molecular Weight913.84 g/mol
Stoichiometry (Ligand:Fe³⁺)2:1
Primary Coordination SitesPhenolic O, triazole N, carboxylate O

Physicochemical Properties

Solubility

The deferasirox iron complex displays pH-dependent solubility. It is sparingly soluble in water (<0.1 mg/mL) but exhibits moderate solubility in polar organic solvents like methanol (14.3 mg/mL) and dimethylformamide (DMF, 32.6 mg/mL) [5] [9]. Solubility decreases with increasing solvent polarity due to the complex’s lipophilic aromatic framework. For example, solubility in acetonitrile (dielectric constant ε = 37.5) is 5.2 mg/mL, whereas in water (ε = 80.1), it is negligible [5]. This property influences formulation strategies, often requiring amorphous solid dispersions or co-crystals to enhance bioavailability [9].

Dissociation Constants

Deferasirox contains three ionizable groups with dissociation constants (pKa) at 3.7 (carboxylic acid), 9.0 (phenolic hydroxyl), and 10.6 (second phenolic hydroxyl) [5]. The Fe³⁺ complex has exceptional thermodynamic stability (log β = 36.9), attributed to the preorganized binding pocket formed by the two deferasirox ligands [7] [8]. Transmetalation studies confirm that labile Fe³⁺ sources (e.g., citrate-bound Fe³⁺) displace Ti⁴⁺ from [Ti(deferasirox)₂]²⁻ within minutes, highlighting the complex’s kinetic lability toward iron exchange [7].

Table 2: Dissociation Constants of Deferasirox

Functional GrouppKa Value
Carboxylic acid (COOH)3.7
Phenolic hydroxyl (OH)9.0
Second phenolic hydroxyl (OH)10.6

Optical Activity

The deferasirox iron complex is optically inactive due to the absence of chiral centers in both the ligand and the octahedral Fe³⁺ coordination sphere. Spectroscopic analyses (UV-Vis, CD spectroscopy) confirm no observable Cotton effects in the 300–500 nm range, consistent with symmetric ligand arrangement [5] [8].

Crystallographic Analysis and Solid-State Configurations

Single-crystal X-ray diffraction (SC-XRD) reveals diverse solid-state configurations influenced by solvation and co-crystallization:

  • Monohydrate (DFX-H₂O): Crystallizes in the monoclinic space group P2₁/c. The lattice parameters are a = 12.7 Å, b = 15.8 Å, c = 11.2 Å, and β = 115.3°. Water molecules form hydrogen bonds with carboxylate groups (O···O distance: 2.65 Å), creating a 1D chain structure [9].
  • DMF Solvate (DFX-DMF): Monoclinic P2₁/c system with a = 14.9 Å, b = 10.4 Å, c = 20.1 Å, and β = 98.7°. DMF coordinates via carbonyl oxygen to the potassium counterion (K···O distance: 2.71 Å), stabilizing the lattice [9].
  • Co-crystals:
  • DFX-INA (1:1 with isonicotinamide): Monoclinic P2₁/c. INA forms O-H···N hydrogen bonds (1.87 Å) with deferasirox’s carboxylic acid [9].
  • DFX-2INA (1:2 with isonicotinamide): Monoclinic C2/c. Dual INA molecules link via bifurcated hydrogen bonds to phenolic OH groups (O-H···O, 1.92 Å) [9].

In all configurations, the deferasirox molecule maintains an intramolecular S(6) hydrogen-bonding motif between the carboxylic acid and triazole nitrogen, reinforcing conformational rigidity [9]. The iron complex itself has not been crystallographically resolved due to solubility constraints, but its formation in solution is confirmed by mass spectrometry ([Fe(C₂₁H₁₄N₃O₄)₂]³⁻, m/z = 793.2) [2] [7].

Table 3: Crystallographic Parameters of Deferasirox Solid Forms

Solid FormSpace GroupLattice ParametersKey Interactions
DFX-H₂OP2₁/ca=12.7 Å, b=15.8 Å, c=11.2 Å, β=115.3°O-H···O (H₂O, 2.65 Å)
DFX-DMFP2₁/ca=14.9 Å, b=10.4 Å, c=20.1 Å, β=98.7°K⁺···O=C (DMF, 2.71 Å)
DFX-INAP2₁/ca=11.5 Å, b=13.8 Å, c=18.7 Å, β=105.6°O-H···N (INA, 1.87 Å)
DFX-2INAC2/ca=32.3 Å, b=8.9 Å, c=23.6 Å, β=105.1°O-H···O (INA), O-H···N (INA, dual sites)

Properties

CAS Number

554445-58-8

Product Name

Deferasirox iron complex

IUPAC Name

tripotassium;2-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]phenolate;iron;methanol;dihydrate

Molecular Formula

C44H40FeK3N6O12+

Molecular Weight

1018.0 g/mol

InChI

InChI=1S/2C21H15N3O4.2CH4O.Fe.3K.2H2O/c2*25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28;2*1-2;;;;;;/h2*1-12,25-26H,(H,27,28);2*2H,1H3;;;;;2*1H2/q;;;;;3*+1;;/p-2

InChI Key

JGLFTKKTDDPFBE-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)[O-])[O-].[Fe+4]

Synonyms

(OC-6-22’)-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]ferrate(3-) Tripotassium Methanoate Hydrate;

Canonical SMILES

CO.CO.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3[O-])C4=CC=C(C=C4)C(=O)O)O.O.O.[K+].[K+].[K+].[Fe]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.